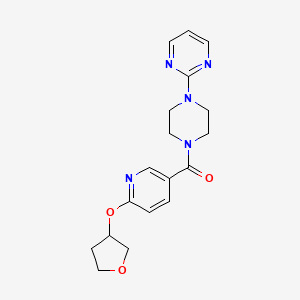

(4-(嘧啶-2-基)哌嗪-1-基)(6-((四氢呋喃-3-基)氧基)吡啶-3-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

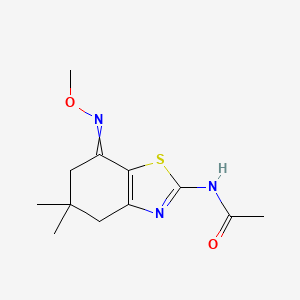

This compound is a novel chemical entity with a molecular formula of C20H25N5O. It has been studied for its potential anti-tubercular activity .

Synthesis Analysis

The compound has been synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process involves a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidinyl piperazine moiety attached to a pyridinyl methanone group via a tetrahydrofuran-3-yl ether linkage . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis

The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The exact chemical reactions involved in its mechanism of action are not specified in the available literature.Physical And Chemical Properties Analysis

The compound has a molecular weight of 351.4 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available literature.科学研究应用

Dipeptidyl Peptidase IV (DPP-4) Inhibition for Type 2 Diabetes

- Application : PF-00734200 is a potent DPP-4 inhibitor that progressed to phase 3 clinical trials for type 2 diabetes treatment . It effectively inhibits DPP-4, thereby increasing GLP-1 levels and improving glycemic control.

Oral Bioavailability and Selectivity

- Significance : Its low plasma protein binding and favorable pharmacokinetics make it a promising candidate for oral administration .

Derivatization Reagent for Carboxyl Groups on Peptides

- Application : PF-00734200 can be used as a derivatization reagent for carboxyl groups on peptides. This property is valuable during the spectrophotometric analysis of phosphopeptides .

Synthesis of PI3K/mTOR Inhibitors

- Synthetic Route : The compound’s synthetic routes have been employed to create PI3K/mTOR inhibitors with a thiopyrano [4,3-d] pyrimidine nucleus .

Crystal Structures and Heterocyclic Linkages

- Structural Insights : PF-00734200 forms salts containing linked pyridinium-piperazine heterocycles. The piperazine ring adopts a chair conformation with protonation at the N atom not linked to the other ring .

Metabolic Pathways and Elimination

作用机制

未来方向

The compound’s significant anti-tubercular activity suggests it may have potential for further development as a novel anti-tubercular agent . Future research could focus on elucidating its exact mechanism of action, optimizing its synthesis process, and conducting comprehensive safety and efficacy studies.

属性

IUPAC Name |

[6-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c24-17(14-2-3-16(21-12-14)26-15-4-11-25-13-15)22-7-9-23(10-8-22)18-19-5-1-6-20-18/h1-3,5-6,12,15H,4,7-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUQUQYLVWFHHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Pyrimidin-2-yl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2407969.png)

![N-[4-(methylsulfanyl)benzyl]-1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2407971.png)

![(3-(1H-tetrazol-1-yl)phenyl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407976.png)

![3-(3,4-diethoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2407980.png)

![2-(benzylsulfanyl)-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2407983.png)

![(1,3-dimethyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2407984.png)

![N-prop-2-enyl-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2407990.png)